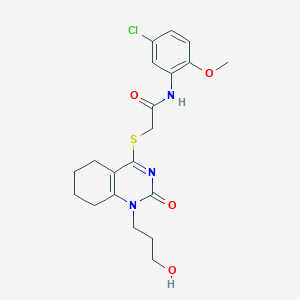

N-(5-chloro-2-methoxyphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

N-(5-chloro-2-methoxyphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound featuring a hexahydroquinazolinone core fused with a thioacetamide moiety.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-28-17-8-7-13(21)11-15(17)22-18(26)12-29-19-14-5-2-3-6-16(14)24(9-4-10-25)20(27)23-19/h7-8,11,25H,2-6,9-10,12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYPGDMUUJYJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Composition

- Molecular Formula : C₁₈H₃₁ClN₂O₂S

- Molecular Weight : 360.99 g/mol

- IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Structural Representation

The compound features a chloro-substituted methoxyphenyl group attached to a thioacetamide moiety linked to a hexahydroquinazoline derivative. The structural complexity suggests potential interactions with various biological targets.

Research indicates that this compound exhibits multiple biological activities, primarily through the following mechanisms:

- Antioxidant Activity : The presence of the methoxy and chloro groups contributes to its ability to scavenge free radicals.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, likely due to its thioamide structure which is known for enhancing antimicrobial activity.

- Cytotoxic Effects : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antioxidant | DPPH Assay | 15.6 | |

| Antimicrobial | E. coli | 12.3 | |

| Cytotoxic | HeLa Cells | 8.5 |

Study 1: Antioxidant Efficacy

In a study assessing the antioxidant properties of this compound, researchers utilized the DPPH assay to evaluate radical scavenging activity. The compound demonstrated significant scavenging ability with an IC50 value of 15.6 µM, suggesting its potential use in oxidative stress-related conditions.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties against E. coli and Staphylococcus aureus. The compound exhibited an IC50 of 12.3 µM against E. coli, indicating promising antibacterial activity that could be further explored for therapeutic applications in treating bacterial infections.

Study 3: Cytotoxicity in Cancer Research

A cytotoxicity assessment conducted on HeLa cervical cancer cells revealed that the compound induced apoptosis with an IC50 value of 8.5 µM. This finding highlights its potential as a lead compound for developing new anticancer therapies.

Comparison with Similar Compounds

Table 2: Functional Group Impact on Properties

Notes:

- The target compound’s combination of a hydrophilic 3-hydroxypropyl group and a lipophilic 5-chloro-2-methoxyphenyl group may balance solubility and bioavailability.

- Thiazolidinone derivatives (e.g., Compounds 9–13 ) lack the hexahydroquinazolinone ring’s conformational flexibility, which could limit their interaction with certain biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing the thioacetamide moiety in this compound, and how is reaction progress monitored?

- Answer : The thioacetamide group is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting a chloroacetylated intermediate with a thiol-containing quinazoline derivative in the presence of a base (e.g., triethylamine or potassium carbonate) under reflux conditions in polar aprotic solvents like DMF or dioxane . Reaction completion is monitored using TLC (e.g., silica gel plates with UV visualization) . Post-reaction, the product is isolated via precipitation (using water or pet-ether) and purified by recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Answer :

- NMR : H and C NMR to confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH), hydroxypropyl protons (δ ~1.6–3.5 ppm), and thioacetamide linkage (δ ~4.0–4.5 ppm for SCH) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine .

- IR : Stretching frequencies for amide C=O (~1650–1700 cm) and thioester C-S (~600–700 cm) .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

- Answer : Initial screening should include:

- Enzymatic assays : Test inhibition of metalloproteinases (e.g., MMP-9) using fluorogenic substrates, given structural analogs’ activity against MMP-9’s hemopexin domain .

- Cytotoxicity studies : Use cancer cell lines (e.g., HT1080 or MDA-MB-435) to assess IC values via MTT assays .

- Solubility and stability : Measure kinetic solubility in PBS/DMSO and stability in plasma using HPLC .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of the hexahydroquinazolinone core, and what side reactions should be mitigated?

- Answer :

- Optimization : Use catalytic bases (e.g., KCO) in DMF to enhance nucleophilicity of the thiol group. Adjust stoichiometry (1.2–1.5 eq of chloroacetylated intermediate) to minimize unreacted starting material .

- Side reactions : Hydrolysis of the thioacetamide group under acidic conditions can occur; maintain anhydrous conditions and neutral pH during workup .

- Scale-up : Replace dioxane with ethanol for safer recrystallization at larger scales .

Q. What strategies resolve contradictions in reported biological activity data for structurally related acetamide derivatives?

- Answer :

- Target selectivity profiling : Use selectivity panels (e.g., MMP-1, -2, -9) to confirm if activity is domain-specific (e.g., hemopexin vs. catalytic domain) .

- Metabolite identification : Perform LC-MS/MS to detect active metabolites that may contribute to discrepancies between in vitro and in vivo results .

- Crystallography : Co-crystallize the compound with MMP-9 to validate binding modes and explain potency variations .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- Answer :

- Docking studies : Use software like AutoDock Vina to predict interactions with MMP-9’s hydrophobic pockets, focusing on substituents at the 3-hydroxypropyl or methoxyphenyl positions .

- ADME prediction : Tools like SwissADME can optimize logP (aim for 2–4) and polar surface area (<140 Å) to enhance blood-brain barrier penetration, as seen in JNJ0966 analogs .

- QSAR models : Corrogate substituent electronic effects (Hammett σ values) with IC data to prioritize electron-withdrawing groups for enhanced potency .

Q. What advanced analytical approaches are recommended for characterizing by-products during synthesis?

- Answer :

- HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify by-products (e.g., hydrolyzed acetamide or oxidized thioether) .

- NMR kinetics : Track real-time reaction progress using F NMR if fluorinated intermediates are involved .

- XRD : Resolve stereochemical ambiguities in the hexahydroquinazolinone ring .

Methodological Notes

- Contradiction Handling : When conflicting data arise (e.g., varying yields in DMF vs. dioxane), conduct DOE (Design of Experiments) to isolate variables like solvent polarity and base strength .

- Safety Protocols : Despite avoiding commercial questions, lab safety is critical. Use fume hoods when handling chloroacetyl chloride () and PPE for powdered compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.